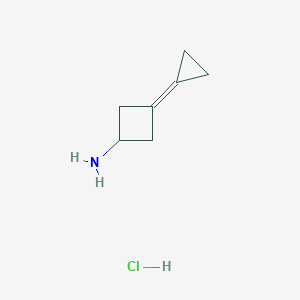
ORM-10962
Overview
Description
ORM-10962 is a novel, highly selective inhibitor of the sodium-calcium exchanger (NCX). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias. By selectively inhibiting the sodium-calcium exchanger, this compound can modulate calcium homeostasis in cardiac cells, thereby influencing cardiac contractility and rhythm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ORM-10962 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis requires precise control of reaction parameters to ensure the high selectivity and potency of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process while maintaining stringent quality control measures. This ensures the consistency and purity of the compound, which is crucial for its therapeutic efficacy. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
ORM-10962 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations while preserving the integrity of the compound .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of this compound while exhibiting enhanced or modified pharmacological properties .
Scientific Research Applications
Chemistry: ORM-10962 serves as a valuable tool for studying the sodium-calcium exchanger and its role in cellular calcium homeostasis.
Biology: In biological research, this compound is employed to investigate the physiological and pathological roles of the sodium-calcium exchanger in different cell types and tissues.
Medicine: The primary medical application of this compound is in the treatment of cardiac arrhythmias.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs targeting the sodium-calcium exchanger.
Mechanism of Action
ORM-10962 exerts its effects by selectively inhibiting the sodium-calcium exchanger, a membrane protein that plays a crucial role in regulating intracellular calcium levels. By blocking this exchanger, this compound reduces the influx of calcium ions into cells, thereby modulating calcium-dependent processes such as muscle contraction and neurotransmitter release .
The molecular targets of this compound include the sodium-calcium exchanger itself and other proteins involved in calcium signaling pathways. The inhibition of the sodium-calcium exchanger leads to changes in intracellular calcium dynamics, which can have profound effects on cellular function and overall physiological processes .
Comparison with Similar Compounds
ORM-10962 is unique in its high selectivity and potency as an inhibitor of the sodium-calcium exchanger. Compared to other similar compounds, this compound exhibits superior efficacy in modulating calcium homeostasis without affecting other ion channels or transporters .
Similar Compounds
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-[6-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c31-22-12-14-30(15-13-22)18-26(32)29-21-7-11-27(28-17-21)33-23-8-10-25-20(16-23)6-9-24(34-25)19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,22,24,31H,6,9,12-15,18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGUBLDTYLMRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)NC(=O)CN4CCC(CC4)O)OC1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide](/img/structure/B2992591.png)

![7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2992594.png)
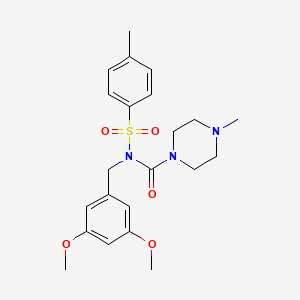

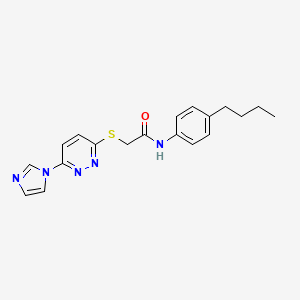
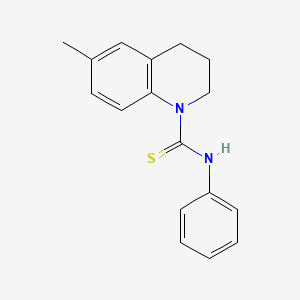

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)
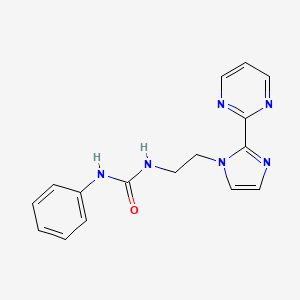
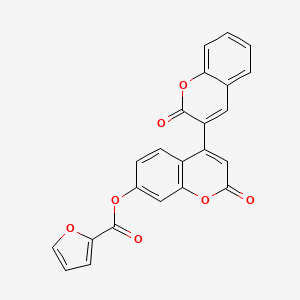
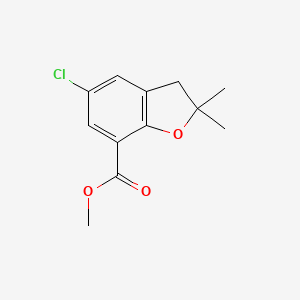
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992612.png)
